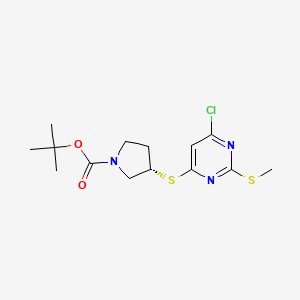![molecular formula C10H8N2 B13966487 1h-Pyrazolo[1,5-a]indole CAS No. 42318-55-8](/img/structure/B13966487.png)
1h-Pyrazolo[1,5-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining pyrazole and indole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[1,5-a]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole with 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) results in the formation of this compound . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) can accelerate the addition reactions and subsequent cyclization to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form different derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[1,5-a]indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biological processes. For example, its interaction with cancer cell receptors can inhibit cell proliferation and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[1,5-a]indole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but has different chemical properties and applications.
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde have similar structures but differ in their reactivity and biological activities.
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
42318-55-8 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)7-9-5-6-11-12(9)10/h1-7,11H |
InChI-Schlüssel |
SDASQSBLIWRQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3N2NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
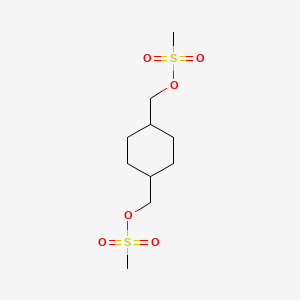
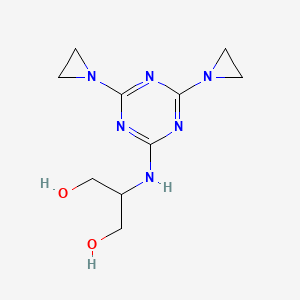
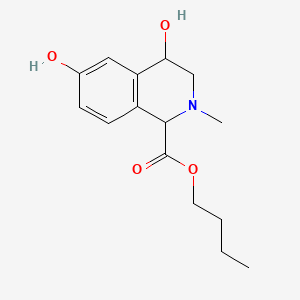
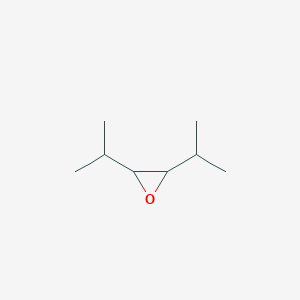
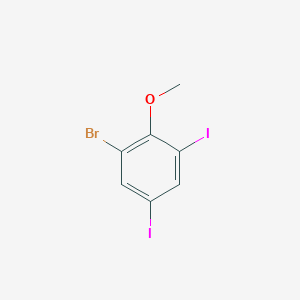
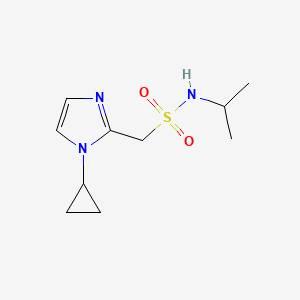
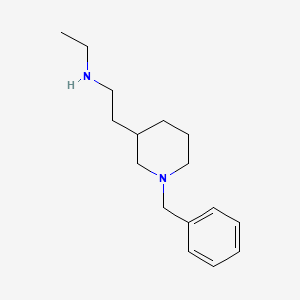

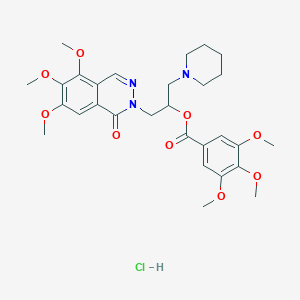
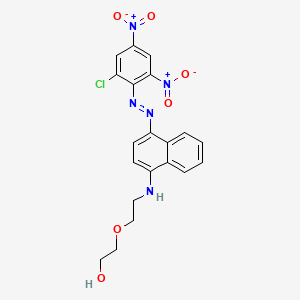
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)

